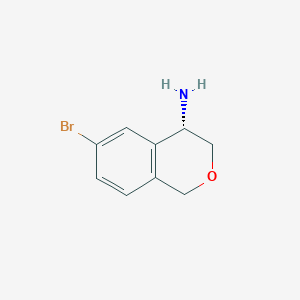

(S)-6-Bromoisochroman-4-amine

Description

Significance of Chiral Amines as Synthons in Asymmetric Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, making them non-superimposable on their mirror images. These molecules are of paramount importance in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. rsc.orgresearchgate.net They serve as versatile synthons—building blocks used to introduce chirality into a target molecule. Their applications are widespread, functioning as chiral auxiliaries, resolving agents for racemic mixtures, and as foundational components of many pharmaceutical and agrochemical products. rsc.orgnih.gov The prevalence of chiral amine motifs in approximately 40-45% of small-molecule pharmaceuticals underscores their significance. rsc.org The development of efficient methods for the synthesis of chiral amines, such as metal-catalyzed enantioselective reductive amination, is an active area of research. rsc.org

The Isochroman (B46142) Scaffold as a Privileged Structure in Chemical Biology

The isochroman scaffold, a heterocyclic system consisting of a fused benzene (B151609) and pyran ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netsmolecule.com This term describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. researchgate.net Isochroman derivatives are found in numerous natural products and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and central nervous system (CNS) effects. researchgate.netsmolecule.com Their structural rigidity and defined three-dimensional shape make them ideal candidates for the design of selective ligands for various receptors and enzymes. The versatility of the isochroman core allows for chemical modifications that can fine-tune its pharmacological properties, making it a valuable template in drug discovery. researchgate.net

Enantioselective Synthesis as a Cornerstone of Modern Chemical Research

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer of a chiral molecule over the other. This field is a cornerstone of modern chemical research, particularly in the pharmaceutical industry, because the different enantiomers of a drug can have vastly different biological activities. In some cases, one enantiomer may be therapeutic while the other is inactive or even harmful. The ability to selectively synthesize the desired enantiomer is therefore crucial for developing safe and effective medicines. tcichemicals.com A variety of methods, including the use of chiral catalysts and auxiliaries, have been developed to achieve high levels of enantioselectivity in chemical reactions. tcichemicals.comd-nb.info

Research Scope and Objectives for (S)-6-Bromoisochroman-4-amine

While extensive research on this compound is not widely published, its chemical structure suggests significant potential for investigation. The primary research objective for this compound would be to explore its utility as a novel building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications.

The synthesis of this compound itself presents a challenge in stereocontrol. A likely synthetic precursor is 6-Bromoisochroman-4-one (B3029474), which can be reduced to the corresponding alcohol, 6-Bromoisochroman-4-ol. mdpi.com Subsequent conversion to the amine would require a stereoselective method to ensure the desired (S)-configuration at the C4 position. This could potentially be achieved through chiral resolution of the racemic amine or via an asymmetric amination reaction.

The research scope for this compound would likely focus on several key areas:

Development of Stereoselective Synthetic Routes: Establishing efficient and scalable methods for the synthesis of enantiomerically pure this compound.

Exploration as a Scaffold in Medicinal Chemistry: Utilizing the amine functionality as a handle for further chemical modifications to generate libraries of novel compounds for biological screening. The bromine atom at the 6-position also serves as a synthetic handle for cross-coupling reactions, allowing for further diversification of the molecular structure.

Investigation of Biological Activity: Screening this compound and its derivatives for various biological activities, leveraging the known pharmacological profile of the isochroman scaffold. researchgate.netsmolecule.com Given that many isochroman-based compounds interact with the central nervous system, this would be a logical starting point for investigation.

The combination of a privileged isochroman core, a synthetically versatile bromine substituent, and a chiral amine group makes this compound a compelling target for future research in organic and medicinal chemistry.

Compound Data

Below are interactive data tables summarizing key information for the compounds discussed in this article.

Table 1: Properties of Key Isochroman Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

|---|---|---|---|

| This compound | C₉H₁₀BrNO | 228.09 | Target compound of interest |

| 6-Bromoisochroman-4-one | C₉H₇BrO₂ | 227.06 | Synthetic precursor |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-Bromoisochroman-4-ol |

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

(4S)-6-bromo-3,4-dihydro-1H-isochromen-4-amine |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9H,4-5,11H2/t9-/m1/s1 |

InChI Key |

GNICKYODKFSWCS-SECBINFHSA-N |

Isomeric SMILES |

C1[C@H](C2=C(CO1)C=CC(=C2)Br)N |

Canonical SMILES |

C1C(C2=C(CO1)C=CC(=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for S 6 Bromoisochroman 4 Amine

Retrosynthetic Analysis of the (S)-6-Bromoisochroman-4-amine Scaffold

A thorough retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process highlights the key bond formations and stereochemical considerations necessary for a successful synthesis.

Disconnection Strategies Targeting the Amine Functionality

The primary disconnection in the retrosynthesis of this compound targets the C4-N bond of the amine functionality. This leads to a key ketone intermediate, 6-bromoisochroman-4-one (B3029474). The forward reaction, a reductive amination, would then form the desired amine. This approach is advantageous as it allows for the introduction of the chiral amine in the final steps of the synthesis.

Alternative strategies could involve the use of a chiral auxiliary on the nitrogen atom, which would guide the stereoselective formation of the C-4 stereocenter, followed by removal of the auxiliary. Another possibility is the conversion of a C4-hydroxyl group to the amine via methods such as a Mitsunobu reaction with a nitrogen nucleophile or a two-step process of activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction.

Approaches for Stereocenter Introduction at C-4

The crucial step in the synthesis of this compound is the establishment of the stereocenter at the C-4 position. Several asymmetric strategies can be envisioned to achieve this.

One prominent approach is the asymmetric reduction of the prochiral ketone, 6-bromoisochroman-4-one. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic asymmetric hydrogenation using a chiral metal catalyst (e.g., Ru- or Rh-based catalysts with chiral ligands).

Alternatively, an organocatalytic approach could be employed. For instance, a highly stereoselective intramolecular Mannich reaction of a suitable precursor, such as a 2-formylbenzoate (B1231588) derivative with an amine, has been shown to produce related 4-aminoisochromanone scaffolds with excellent stereocontrol. This strategy would construct the isochroman (B46142) ring and set the C-4 stereocenter simultaneously.

Strategies for Introducing Bromination at C-6

The introduction of the bromine atom at the C-6 position of the isochroman scaffold can be achieved through electrophilic aromatic substitution. The timing of this step is a key strategic consideration. Bromination could be performed on an early-stage precursor, such as a substituted phenylethanol derivative, before the formation of the isochroman ring. The directing effects of the existing substituents on the aromatic ring would need to be carefully considered to ensure regioselective bromination at the desired position.

Alternatively, the isochroman ring system could be synthesized first, followed by bromination. The ether oxygen of the isochroman ring is an activating group and would direct electrophilic substitution to the ortho and para positions. Therefore, direct bromination of isochroman itself would likely lead to a mixture of isomers. To achieve selective bromination at C-6, a precursor with appropriate directing groups would be necessary. For instance, starting with a material that already contains the bromine atom in the correct position, such as 3-bromophenylethanol, would circumvent this issue.

Asymmetric Synthesis Approaches

Modern asymmetric synthesis provides powerful tools for the efficient and highly selective production of chiral molecules like this compound. Biocatalysis, in particular, has emerged as a green and effective alternative to traditional chemical methods.

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of chiral amines, several classes of enzymes are of particular interest, with ω-transaminases being a prominent example.

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.govmdpi.com This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. rsc.orgmdpi.com

In the context of synthesizing this compound, an (S)-selective ω-transaminase could be employed to directly aminate the prochiral ketone, 6-bromoisochroman-4-one. The enzyme would stereoselectively add the amino group to the si-face of the ketone, yielding the desired (S)-enantiomer.

The success of this biocatalytic step is dependent on the ability of the chosen ω-transaminase to accept the relatively bulky and functionalized 6-bromoisochroman-4-one as a substrate. The substrate scope of ω-transaminases has been significantly expanded through protein engineering and bioprospecting, with many variants now capable of converting sterically demanding ketones. nih.govnih.gov

The reaction equilibrium can be unfavorable for the formation of the amine product. To drive the reaction to completion, various strategies can be employed. These include using a large excess of the amine donor (e.g., isopropylamine (B41738) or alanine), removing the ketone byproduct (e.g., acetone (B3395972) or pyruvate) through enzymatic or physical means, or using a "smart" amine donor that, upon deamination, forms an inert byproduct.

Below is a table summarizing the key aspects of this biocatalytic approach:

| Feature | Description |

| Enzyme | (S)-selective ω-Transaminase |

| Substrate | 6-Bromoisochroman-4-one |

| Amine Donor | Isopropylamine, L-Alanine, or other suitable amine |

| Product | This compound |

| Key Advantage | High enantioselectivity, mild reaction conditions |

| Potential Challenge | Substrate acceptance by the enzyme, unfavorable reaction equilibrium |

ω-Transaminase-Mediated Reductive Amination of Prochiral Ketones or Imine Intermediates

Organocatalytic Methods

Organocatalysis, the use of small chiral organic molecules as catalysts, provides a powerful metal-free alternative for asymmetric synthesis.

A highly effective organocatalytic method for the synthesis of precursors to chiral 4-aminoisochromans involves a direct, one-pot intramolecular Mannich reaction. organic-chemistry.orgthieme-connect.comresearchgate.net This approach has been successfully applied to the synthesis of 3-acetyl-4-aminoisochroman-1-ones with excellent stereocontrol. organic-chemistry.orgthieme-connect.comresearchgate.net

The reaction utilizes a chiral secondary amine catalyst, such as a tetrazole-substituted proline derivative, to catalyze the reaction between a 2-oxopropyl-2-formylbenzoate and an aniline. organic-chemistry.orgthieme-connect.com The reaction proceeds through the formation of a chiral enamine from the ketone moiety and the organocatalyst, which then attacks an imine formed in situ from the aldehyde and the aniline. thieme-connect.com This methodology affords the cis-diastereomer of the 4-aminoisochromanone with high diastereoselectivity and enantioselectivity. organic-chemistry.orgthieme-connect.com

The following table summarizes the results of an organocatalytic asymmetric synthesis of 4-aminoisochromanone derivatives, which are direct precursors to compounds like this compound after deacetylation and reduction.

| Substrate (Aniline) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |

| 4-Methoxyaniline | 20 | 85 | 95:5 | 99 |

| Aniline | 20 | 70 | 95:5 | 99 |

| 4-Fluoroaniline | 20 | 81 | >99:1 | 99 |

| 4-Chloroaniline | 20 | 83 | >99:1 | 99 |

| 4-Bromoaniline | 20 | 78 | >99:1 | 99 |

Data sourced from Vetica, F., et al. (2016). Synthesis, 48(24), 4451-4458. organic-chemistry.orgthieme-connect.comresearchgate.net

This organocatalytic approach offers several advantages, including mild reaction conditions, operational simplicity, and the avoidance of heavy metal catalysts. organic-chemistry.org The high stereoselectivity achieved is crucial for the synthesis of enantiomerically pure pharmaceutical intermediates.

Chiral Phase-Transfer Catalysis for Isochromanone Precursors

The asymmetric synthesis of α-amino acids often utilizes enantioselective phase-transfer alkylation of a protected glycine (B1666218) derivative. This method is highly effective for preparing both natural and unnatural amino acids. The design of chiral phase-transfer catalysts is essential for achieving high reactivity and selectivity. Structurally rigid, chiral spiro-ammonium salts have been developed that possess 3,3′-diaryl substituents on a binaphthyl core. These catalysts avoid the issue of Hofmann elimination, which can occur with catalysts containing β-hydrogens, by lacking such protons in their structure.

For instance, catalysts with a binaphthyl core have demonstrated excellent enantioselectivity in the asymmetric benzylation of glycine derivatives. Simplified Maruoka Catalysts®, which are chiral quaternary ammonium (B1175870) bromides with flexible, straight-chain alkyl groups, have also proven to be highly active. These catalysts can facilitate the alkylation of glycine derivatives with various alkyl halides under mild phase-transfer conditions, yielding products with high enantioselectivities. The choice of catalyst, including the substituents on the binaphthyl core, can significantly influence the stereochemical outcome of the reaction. For example, sterically more hindered catalysts can lead to virtually complete stereochemical control.

| Catalyst Type | Key Features | Application Example | Enantioselectivity |

| Binaphthyl-based Spiro Ammonium Salts | Structurally rigid, no β-hydrogens | Asymmetric benzylation of glycine derivatives | Up to 98% ee |

| Simplified Maruoka Catalyst® | Flexible, straight-chain alkyl groups | Alkylation with various alkyl halides | Excellent |

Enantioselective Cycloaddition Reactions in Isochroman Synthesis

Enantioselective cycloaddition reactions represent a powerful tool for the construction of chiral cyclic frameworks, including the isochroman core. The Diels-Alder reaction, a type of [4+2] cycloaddition, is particularly valuable as it can create up to four stereogenic centers in a single step. mdpi.com Organocatalysis has emerged as a significant advancement in this area, offering a metal-free alternative to traditional Lewis acid catalysis. mdpi.com

Secondary amines, such as those derived from proline and cinchona alkaloids, have been successfully employed as catalysts in asymmetric Diels-Alder reactions. mdpi.com These catalysts operate through the formation of chiral enamines or iminium ions, which then react with suitable dienes or dienophiles with high stereocontrol. For example, the reaction of α,β-unsaturated aldehydes with dienes in the presence of a Hayashi-Jørgensen-type catalyst can afford chiral cycloadducts with excellent enantioselectivity. mdpi.com The resulting adducts can then be further elaborated to access complex molecules like this compound. The stereochemical outcome of these reactions is highly dependent on the catalyst structure, substrate, and reaction conditions.

| Cycloaddition Type | Catalyst Type | Key Intermediate | Application | Stereocontrol |

| [4+2] Diels-Alder | Secondary Amines (e.g., Proline derivatives) | Chiral Enamine/Iminium Ion | Synthesis of chiral cyclic frameworks | High to excellent enantioselectivity |

| [4+3] Cycloaddition | Organocatalysts | Oxyallyl Cations | Synthesis of seven-membered rings | Good to excellent enantioselectivity |

| [8+2] Cycloaddition | Organocatalysts | Amino isobenzofulvenes | Synthesis of bicyclic systems | High enantioselectivity |

Asymmetric Transition Metal Catalysis

Transition metal catalysis offers a versatile and efficient platform for the synthesis of chiral amines through various asymmetric transformations.

Asymmetric hydrogenation of imines and enamines is a highly effective method for the synthesis of chiral amines. researchgate.netbohrium.com This approach utilizes chiral transition-metal complexes, often with ruthenium, rhodium, or palladium, to deliver hydrogen stereoselectively to the C=N double bond. dicp.ac.cn The success of this method relies heavily on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment for the hydrogenation reaction.

For the synthesis of this compound, a precursor imine or enamine would be subjected to hydrogenation using a chiral catalyst. The choice of metal and ligand is critical for achieving high enantioselectivity. For instance, palladium catalysts bearing chiral bisphosphine ligands have shown excellent performance in the asymmetric hydrogenation of various imines and enamines. dicp.ac.cn The reaction conditions, such as solvent and hydrogen pressure, also play a significant role in the efficiency and stereochemical outcome of the reaction. dicp.ac.cn

The development of chiral ligands is a cornerstone of asymmetric catalysis. For rhodium and ruthenium-catalyzed reactions, a wide variety of chiral ligands have been designed and successfully applied. These ligands often possess C2-symmetry and are based on scaffolds like BINAP, Josiphos, and various chiral phosphines and diamines.

In the context of synthesizing this compound, a chiral rhodium or ruthenium catalyst could be employed in an asymmetric hydrogenation or other C-N bond-forming reactions. For example, chiral cyclopentadienyl (B1206354) ligands have been developed for rhodium(III)-catalyzed C-H functionalization reactions, which could potentially be adapted for the synthesis of the isochroman core. researchgate.net Similarly, ruthenium complexes with chiral arene ligands have been synthesized and used in asymmetric hydrogenation and C-H activation reactions. researchgate.netchemrxiv.org The design of these ligands is often guided by computational studies to optimize their steric and electronic properties for a specific transformation.

| Metal | Ligand Type | Application | Key Feature |

| Rhodium | Chiral Cyclopentadienyl | Asymmetric C-H Functionalization | Tunable and user-friendly |

| Ruthenium | Chiral Arene | Asymmetric Hydrogenation | Derived from natural products like camphor |

| Rhodium | Chiral Bisphosphines (e.g., BINAP) | Asymmetric Hydrogenation | C2-symmetric backbone |

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aromatic and heteroaromatic compounds. nih.gov In the synthesis of this compound, the bromine atom at the 6-position provides a handle for such transformations. Reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce a wide range of substituents at this position, allowing for the synthesis of diverse analogs.

For example, a Suzuki coupling reaction could be used to introduce a new carbon-carbon bond by reacting the bromo-isochroman with a boronic acid in the presence of a palladium catalyst and a suitable ligand. Similarly, a Buchwald-Hartwig amination could be employed to introduce a new nitrogen-based substituent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral amines, Ellman's tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. osi.lv This auxiliary can be condensed with a ketone precursor to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile or a reducing agent to the imine C=N bond. Subsequent removal of the sulfinyl group under acidic conditions affords the desired chiral primary amine with high enantiopurity. orgsyn.org This methodology is applicable to a wide range of substrates and has been used in the synthesis of numerous natural products and pharmaceuticals. osi.lv

| Chiral Auxiliary | Key Reaction | Nucleophile/Reductant | Product |

| tert-Butanesulfinamide | Diastereoselective reduction of ketimine | Boranes, borohydrides | Chiral primary amine |

| tert-Butanesulfinamide | Diastereoselective addition to aldimine | Organometallic reagents | Chiral primary amine |

Resolution Strategies

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a common approach when a racemic synthesis is more feasible or cost-effective than an asymmetric synthesis.

Kinetic resolution is a technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. ethz.ch One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. A challenge in the kinetic resolution of amines is their high nucleophilicity, which can lead to non-catalyzed background reactions that diminish selectivity. ethz.ch However, specialized catalytic systems have been developed to overcome this issue. ethz.ch For the resolution of racemic 6-bromoisochroman-4-amine, one enantiomer could be selectively acylated using a chiral catalyst, allowing for the subsequent separation of the acylated product from the unreacted amine enantiomer.

Enzymes, particularly lipases and amine dehydrogenases, are highly effective catalysts for kinetic resolutions due to their exceptional stereoselectivity. nih.govnih.govresearchgate.net In a typical enzymatic kinetic resolution of a racemic amine, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is widely used to acylate amines, and this process could be applied to a racemic mixture of 6-bromoisochroman-4-amine. organic-chemistry.org

Alternatively, an engineered amine dehydrogenase could be used in an oxidative kinetic resolution. nih.govd-nb.info In this process, the enzyme selectively oxidizes one enantiomer of the amine to the corresponding imine, which can be removed from the reaction, leaving the desired S-enantiomer with high enantiomeric purity. nih.govd-nb.info Studies on various cyclic amines have demonstrated the success of this method, often achieving high enantiomeric excess (>99% ee). nih.gov

Table 2: Example of Enzymatic Kinetic Resolution of Racemic Amines This table presents example data for the resolution of different amines to illustrate the effectiveness of the enzymatic kinetic resolution process.

| Racemic Amine Substrate | Enzyme System | Enantiomeric Excess (ee) of Unreacted Amine |

|---|---|---|

| 1-Phenylethylamine | Candida antarctica Lipase B (CALB) | >99% |

| 1-Aminoindane | Amine Dehydrogenase (LE-AmDH-v1) | >99% |

Data is sourced from studies on model substrates to demonstrate the principle of the methodology. nih.govorganic-chemistry.org

Deracemization is a process that converts a racemic mixture into a single, enantiomerically pure product, theoretically allowing for a 100% yield, unlike kinetic resolution which has a maximum yield of 50%. tcsedsystem.edu One advanced strategy is dynamic kinetic resolution (DKR), which combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org

For 6-bromoisochroman-4-amine, a DKR could be established using an enzyme (like CALB) to selectively acylate the (S)-enantiomer, while a metal catalyst (such as a ruthenium complex) simultaneously racemizes the remaining (R)-enantiomer. organic-chemistry.org This continuous racemization ensures that the entire racemic starting material is eventually converted into the single desired acylated (S)-enantiomer. organic-chemistry.org More recent developments involve photoenzymatic DKR, which uses light and a photoredox catalyst for the racemization step under mild conditions. rsc.org

The most traditional method for resolving racemates is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org For a racemic amine like 6-bromoisochroman-4-amine, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used as the resolving agent. wikipedia.org

The reaction of the racemic amine with a single enantiomer of the chiral acid forms a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgwhiterose.ac.uk Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution, allowing for its separation by filtration. After separation, the chiral resolving agent is removed by treatment with a base to regenerate the enantiomerically pure amine. wikipedia.org The selection of the appropriate resolving agent and crystallization solvent is crucial for an efficient separation and is often determined empirically. wikipedia.org

Reactivity and Synthetic Transformations of S 6 Bromoisochroman 4 Amine

Chemical Transformations Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic and basic character, making it amenable to a range of substitution and addition reactions.

The primary amine of (S)-6-Bromoisochroman-4-amine is expected to readily undergo acylation with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a suitable base would yield sulfonamides. These reactions are fundamental transformations for the protection of the amine group or for the introduction of specific acyl or sulfonyl moieties to modulate the biological or physicochemical properties of the molecule.

Table 1: Predicted Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acetyl chloride | N-acetyl amide |

| This compound | Benzoic anhydride | N-benzoyl amide |

Direct N-alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions or via reductive amination with aldehydes or ketones, selective mono-alkylation can be achieved. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on electron-deficient aryl halides.

The nucleophilic amine is a key building block for the synthesis of amides, ureas, and thioureas. Reaction with carboxylic acids, often activated in situ, will produce amides. Treatment with isocyanates or isothiocyanates will afford the corresponding ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to participate in hydrogen bonding.

Table 2: Predicted Urea and Thiourea Formations

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Phenyl isocyanate | N-phenyl urea |

Reactions of the Bromo Substituent

The bromo group on the aromatic ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

The bromo substituent of this compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the bromine with an aryl, heteroaryl, or vinyl group.

Heck Reaction: Coupling with alkenes under palladium catalysis would introduce a substituted vinyl group at the 6-position.

Sonogashira Coupling: Reaction with terminal alkynes, co-catalyzed by palladium and copper, would result in the formation of an arylethyne linkage.

Buchwald-Hartwig Amination: This reaction would involve the coupling of the bromo-isochroman with another amine, leading to the formation of a diaryl amine or an alkyl-aryl amine at the 6-position.

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Feature |

|---|---|---|

| Suzuki | Phenylboronic acid | 6-phenyl substituent |

| Heck | Styrene | 6-styrenyl substituent |

| Sonogashira | Phenylacetylene | 6-phenylethynyl substituent |

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of strongly electron-withdrawing groups ortho or para to the bromo substituent could facilitate such reactions. In the absence of such activating groups, SNAr reactions on this compound are not expected to proceed under standard conditions. However, under forcing conditions with very strong nucleophiles, substitution may be possible, though likely with poor yields and potential side reactions.

Detailed Synthetic Transformations of this compound Not Available in Current Literature

Following a comprehensive review of scientific databases and scholarly articles, detailed research findings on the specific reactivity and synthetic transformations of the chemical compound this compound are not available in the published literature. The search was specifically targeted to identify studies related to lithiation, electrophilic quenching, and stereoselective functionalization of this molecule, as per the requested outline.

Despite extensive searches, no specific examples, data, or reaction protocols for the following transformations on this compound could be located:

Stereoselective Functionalization of the Isochroman (B46142) Core:

Regioselective Functionalization at Other Positions of the Isochroman Ring:There is no available research on the selective functionalization of other positions on the isochroman nucleus of this specific compound, such as the benzylic C-1 position or the aromatic ring, while controlling for regioselectivity.

While general methodologies exist for these types of reactions on related chemical structures, their direct applicability, substrate-specific conditions, and outcomes for this compound have not been reported. Therefore, it is not possible to provide the detailed, scientifically accurate content and data tables as requested for this particular compound.

Application of S 6 Bromoisochroman 4 Amine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Chiral Molecules

The isochroman (B46142) framework provides a conformationally constrained, three-dimensional structure that is advantageous in the synthesis of complex target molecules. The primary amine at the C4 position serves as a key nucleophilic handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more intricate structures.

The bromine atom on the aromatic ring is a valuable functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, thereby facilitating the synthesis of a broad range of derivatives. The combination of the chiral amine and the reactive bromide allows for a modular approach to complex molecule synthesis, where different fragments can be systematically introduced to build sophisticated, stereochemically defined products. The stereocenter at C4 ensures the transfer of chirality, which is crucial for creating enantiomerically pure final compounds.

Enantioselective Synthesis of Bioactive Compounds and Analogs

The isochroman core is a recognized heterocyclic motif found in various biologically active compounds. nih.govresearchgate.net Derivatives of isochroman have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and central nervous system effects. nih.govresearchgate.net The presence of the chiral amine in (S)-6-Bromoisochroman-4-amine makes it a particularly valuable precursor for the enantioselective synthesis of new bioactive candidates.

Because biological targets like enzymes and receptors are inherently chiral, the stereochemistry of a drug molecule is critical to its therapeutic effect. mdpi.com By using an enantiomerically pure building block such as this compound, medicinal chemists can synthesize potential drug analogs with a defined absolute stereochemistry, avoiding the complications of isomeric mixtures. The amine group can be functionalized to mimic peptide bonds or to act as a key interaction point with a biological receptor, while the bromo-substituted aromatic ring can be modified to optimize properties like binding affinity, selectivity, and metabolic stability.

| Target Scaffold Class | Synthetic Strategy | Potential Biological Relevance |

| Chiral Isochroman-based Amides | Acylation of the primary amine with various carboxylic acids. | Mimicry of natural products, enzyme inhibitors. |

| Aryl-Substituted Isochromans | Suzuki or Stille coupling at the bromide position. | Modulation of receptor binding, CNS agents. |

| N-Alkylated Analogs | Reductive amination or direct alkylation of the amine. | Development of novel receptor agonists/antagonists. |

Development of Chiral Catalysts and Ligands Utilizing the this compound Moiety

Chiral amines are fundamental components in the design of ligands for asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the adjacent stereocenter can effectively induce enantioselectivity in a catalytic transformation. The rigid isochroman backbone of this compound can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and favoring the formation of one enantiomer of the product over the other.

Derivatives of this amine could potentially be used to synthesize ligands for a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. For example, conversion of the primary amine into a secondary or tertiary amine, or its incorporation into a bidentate ligand structure (e.g., by introducing another coordinating group via the bromide), could yield novel ligands with unique steric and electronic properties. While specific catalysts derived from this compound are not prominently documented, the structural motif aligns with established principles for chiral ligand design.

Contributions to Supramolecular Chemistry and Chiral Recognition Studies

Chiral recognition, the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound, is a fundamental concept in chemistry and biology. nih.gov Chiral amine derivatives are frequently studied in this context due to their ability to form directional hydrogen bonds and engage in other non-covalent interactions. nih.gov

The study of such phenomena is crucial for understanding biological processes, designing new methods for separating enantiomers, and developing advanced materials. nih.gov The this compound scaffold is a suitable candidate for these studies, offering a platform to investigate the principles of molecular and self-recognition.

Self-enantiorecognition, where a chiral molecule preferentially interacts with other molecules of the same chirality (homochiral recognition) or the opposite chirality (heterochiral recognition), is a key phenomenon in supramolecular chemistry. nih.gov This process can lead to the formation of distinct dimeric or higher-order aggregates from a non-racemic mixture. nih.gov

One method to study this is through NMR spectroscopy, where self-recognition can manifest as Self-Induced Diastereomeric Anisochronism (SIDA). In a scalemic (non-racemic) mixture, the formation of transient homochiral (R-R or S-S) and heterochiral (R-S) complexes can lead to different chemical environments for the enantiomers, resulting in the splitting of NMR signals. nih.gov Studies on various chiral amine derivatives have shown that functional groups capable of acting as both hydrogen-bond donors and acceptors, such as ureas, thioureas, and amides, are prone to exhibiting the SIDA effect. nih.gov By converting the primary amine of this compound into such derivatives, one could systematically study its self-recognition properties.

Table 2: Functional Groups Promoting Self-Recognition in Chiral Amines

| Functional Group | Hydrogen Bonding Capacity | Typical Interaction Mode |

| Urea | Dual Donor-Acceptor | Forms strong, self-complementary hydrogen bonds. |

| Thiourea | Dual Donor-Acceptor | Similar to urea, with altered electronic properties. rsc.org |

| Amide | Donor and Acceptor | Common motif for forming intermolecular hydrogen bonds. |

| Phosphoramide | Donor and Acceptor | Provides a different geometric and electronic environment. nih.gov |

The design of molecules for effective chiral recognition relies on creating specific and directional intermolecular interactions. A widely accepted model for enantiorecognition is the "three-point interaction model," where at least three points of contact between the chiral host and guest are necessary to differentiate between enantiomers.

The this compound structure provides several features that can be exploited for designing chiral recognition systems:

Hydrogen Bonding: The amine group, or its derivatives (amides, ureas), can serve as a primary hydrogen-bond donor/acceptor site.

π-π Stacking: The aromatic ring can engage in π-stacking interactions with other aromatic systems.

Steric Repulsion: The rigid isochroman framework creates a defined shape that can sterically hinder the approach of one enantiomer over another.

Halogen Bonding: The bromine atom can potentially act as a halogen bond donor, providing an additional directional interaction to enhance recognition fidelity.

By strategically modifying the amine and leveraging the inherent features of the isochroman scaffold, this building block can contribute to the rational design of synthetic receptors and sensors for chiral molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in (S)-6-Bromoisochroman-4-amine.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (Molecular Formula: C₉H₁₀BrNO), HRMS analysis, often using electrospray ionization (ESI), would be performed to detect the protonated molecule [M+H]⁺. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The experimentally measured monoisotopic mass of the [M+H]⁺ ion is compared against the theoretically calculated mass to confirm the elemental composition.

Table 1: Theoretical HRMS Data for Protonated this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₉H₁₁⁷⁹BrNO]⁺ | ⁷⁹Br | 244.0073 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkage, and bromo-substituent.

The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic ring gives rise to C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. vscht.cz The ether linkage (C-O-C) within the isochroman (B46142) ring is characterized by a strong C-O stretching band, typically in the 1260-1050 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Variable |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Aryl Ether | C-O Stretch (asymmetric) | ~1250 | Strong |

| Alkyl Ether | C-O Stretch (symmetric) | ~1050 | Strong |

Stereochemical Purity Determination

Establishing the enantiomeric purity, or enantiomeric excess (e.e.), of this compound is critical. Chiral chromatography and NMR spectroscopy are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. chromatographyonline.com

A typical method would involve injecting a solution of the compound onto a chiral column and eluting with a mobile phase, often a mixture of a nonpolar solvent (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). For basic compounds, a small amount of an amine modifier (e.g., diethylamine) is usually added to the mobile phase to improve peak shape and resolution. chromatographyonline.com The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas.

Table 3: Exemplar Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

Chiral Gas Chromatography (GC) is another effective method for enantiomeric separation, particularly for volatile compounds. gcms.cz Direct analysis of primary amines by GC can be challenging due to their polarity, which may cause poor peak shape. Therefore, derivatization is often required to increase volatility and thermal stability. wiley.com The amine can be reacted with an acylating agent, such as trifluoroacetic anhydride, to form a less polar amide derivative.

The resulting N-trifluoroacetyl derivatives are then separated on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comresearchgate.net The difference in interaction between the derivatized enantiomers and the chiral stationary phase allows for their separation and subsequent quantification by a flame ionization detector (FID) or a mass spectrometer (MS).

Table 4: Exemplar Chiral GC Method Parameters for Derivatized Amine

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial 120 °C, ramp to 200 °C at 5 °C/min |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomeric pair into a mixture of diastereomers, which are distinguishable by NMR. This is achieved by reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov A commonly used CDA for primary amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

When racemic or enantiomerically enriched 6-Bromoisochroman-4-amine is reacted with a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride), two diastereomeric amides are formed. These diastereomers have distinct chemical environments, resulting in separate, well-resolved signals in the ¹H or ¹⁹F NMR spectrum for nuclei near the chiral center. frontiersin.org The ratio of the integrals of these distinct signals corresponds directly to the ratio of the enantiomers in the original sample, allowing for precise calculation of the enantiomeric excess. researchgate.net

Alternatively, a chiral solvating agent (CSA) can be used. A CSA, such as (S)-1,1'-bi-2-naphthol (BINOL), forms transient, non-covalent diastereomeric complexes with the enantiomers. rsc.org This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification without chemical modification of the analyte. rsc.org

Polarimetry for Optical Purity Assessment

Polarimetry is a crucial technique for the routine analysis of chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of a specific enantiomer.

The optical purity of a sample of this compound can be determined by comparing its measured specific rotation to the specific rotation of the enantiomerically pure standard. The specific rotation, [α], is a standardized value calculated from the observed rotation, α, using the following formula:

[α]λT = α / (l * c)

Where:

T is the temperature.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL.

The enantiomeric excess (% ee), which quantifies the purity of the sample, can then be calculated:

% ee = ([α]observed / [α]max) * 100

Where [α]max is the specific rotation of the pure enantiomer. For this compound, a positive specific rotation value would be expected, corresponding to its (S)-configuration, although the exact value would need to be experimentally determined.

Hypothetical Data Table for Polarimetric Analysis of this compound:

| Parameter | Value |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Concentration (c) | 1.0 g/100 mL in Methanol |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | To be determined experimentally |

| Specific Rotation ([α]) | To be calculated |

| Enantiomeric Excess (% ee) | To be calculated |

Self-Induced Diastereomeric Anisochronism (SIDA) by NMR Analysis for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For determining enantiomeric purity, the phenomenon of Self-Induced Diastereomeric Anisochronism (SIDA) can be utilized in specific cases. SIDA refers to the spontaneous formation of transient diastereomeric aggregates (dimers or higher-order oligomers) between the enantiomers of a chiral compound in solution. nih.govbldpharm.com This self-association can lead to a slight difference in the chemical environment for the nuclei of the R- and S-enantiomers, resulting in the splitting of NMR signals without the need for a chiral auxiliary. bldpharm.com

In an enantiomerically enriched sample of 6-Bromoisochroman-4-amine, if SIDA occurs, the NMR spectrum would show two sets of signals for certain protons or carbons. The major set of signals would correspond to the predominant (S)-enantiomer in its homo-chiral aggregates, while the minor set would arise from the (R)-enantiomer within hetero-chiral aggregates. The ratio of the integrals of these corresponding signals directly reflects the enantiomeric ratio of the sample.

The observation of SIDA is dependent on several factors, including the structure of the molecule, solvent, concentration, and temperature. For this compound, the presence of the amine and the aromatic ring could facilitate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that are often responsible for the SIDA effect.

Hypothetical NMR Data for SIDA Analysis of 90% ee this compound:

| Proton | Chemical Shift (δ) of Major Diastereomer (ppm) | Chemical Shift (δ) of Minor Diastereomer (ppm) | Integral Ratio |

| H-4 (methine) | e.g., 4.15 | e.g., 4.12 | 19 : 1 |

| Aromatic H | e.g., 7.20-7.40 | e.g., 7.18-7.38 | 19 : 1 |

Note: The chemical shift values are hypothetical and serve for illustrative purposes.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.denih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration of 6-Bromoisochroman-4-amine, a suitable single crystal of the (S)-enantiomer would be required. The presence of the bromine atom is advantageous for this analysis. Bromine is a relatively heavy atom that produces a significant anomalous scattering effect when irradiated with X-rays of a suitable wavelength (e.g., Cu Kα radiation). thieme-connect.de This anomalous dispersion allows for the unambiguous assignment of the absolute stereochemistry by comparing the intensities of Friedel pairs of reflections (hkl and -h-k-l). A reliable Flack parameter, which should be close to zero for the correct enantiomer, would confirm the (S)-configuration.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P212121 |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α, β, γ (°) | 90, 90, 90 |

| Volume (Å3) | To be determined |

| Z | 4 |

| Flack Parameter | e.g., 0.02(3) |

Note: The crystallographic parameters are hypothetical examples.

Theoretical and Computational Studies on S 6 Bromoisochroman 4 Amine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

The primary route for the stereoselective synthesis of (S)-6-Bromoisochroman-4-amine is the biocatalytic transamination of the prochiral ketone, 6-bromoisochroman-4-one (B3029474), using an (S)-selective ω-transaminase (ω-TA). Density Functional Theory (DFT) calculations have been instrumental in elucidating the detailed mechanism of this class of pyridoxal-5'-phosphate (PLP)-dependent enzymes. rsc.orgresearchgate.net Although specific DFT studies on the 6-bromoisochroman-4-one substrate are not published, the well-established mechanism for ω-transaminases can be applied.

The catalytic cycle involves two half-reactions. The key steps of the second half-reaction, where the ketone is converted to the amine, have been modeled computationally. acs.org The process begins with the pyridoxamine-5'-phosphate (PMP) form of the cofactor attacking the carbonyl carbon of 6-bromoisochroman-4-one. The reaction proceeds through several key intermediates and transition states:

Ketimine Formation: The reaction initiates with the formation of a ketimine intermediate from the ketone substrate and the PMP cofactor.

Aldimine Formation: The quinonoid is reprotonated at the C4' atom of the cofactor, yielding an external aldimine of the product amine. rsc.org

Hydrolysis: Finally, the external aldimine is hydrolyzed, releasing the this compound product and regenerating the PLP form of the cofactor, ready for the next catalytic cycle.

DFT calculations on analogous ketone substrates allow for the estimation of activation energies (ΔG‡) for the key transition states. The deprotonation of the external aldimine to form the quinonoid intermediate typically represents the highest energy barrier. acs.org The electronic properties of the 6-bromo substituent on the isochroman (B46142) ring, being an electron-withdrawing group, are expected to influence the energetics of these transition states.

| Step | Intermediate/Transition State (TS) | Representative ΔG (kcal/mol) | Description |

| 1. Substrate Binding | Michaelis Complex (E:PMP:Ketone) | 0.0 (Reference) | The 6-bromoisochroman-4-one substrate binds to the active site containing the PMP form of the cofactor. |

| 2. Ketimine Formation | Ketimine | ~5-7 | Nucleophilic attack by the PMP amino group on the ketone's carbonyl carbon. |

| 3. Proton Abstraction (Rate-Limiting) | TS1 | ~18-20 | A catalytic lysine (B10760008) residue abstracts a proton, leading to the formation of the quinonoid intermediate. |

| 4. Quinonoid Intermediate | Quinonoid | ~13-15 | A resonance-stabilized planar intermediate. |

| 5. Reprotonation | TS2 | ~17-19 | The catalytic lysine transfers a proton to the C4' position of the cofactor, forming the aldimine. |

| 6. Product Aldimine | External Aldimine | ~2-4 | The product amine is now covalently bound to the PLP cofactor. |

| 7. Product Release | E-PLP + Product | Favorable | Hydrolysis releases this compound, regenerating the enzyme. |

Table 1: Representative DFT-calculated free energy profile for the transamination of a prochiral ketone. Energies are illustrative, based on published studies of similar substrates like acetophenone. rsc.orgacs.org

Conformational Analysis and Stereoselectivity Prediction

The stereochemical outcome of the transamination reaction is dictated by the precise orientation of the 6-bromoisochroman-4-one substrate within the enzyme's active site. Conformational analysis helps to understand the stable shapes of the molecule that must be accommodated by the enzyme.

The isochroman ring system is not planar and, similar to the related chroman ring, is expected to adopt a flexible half-chair or half-boat conformation. scispace.com In a half-chair conformation, the substituents can occupy pseudo-axial or pseudo-equatorial positions. For the product, this compound, the amine group at the C4 position will adopt the most sterically favorable orientation, which is typically the pseudo-equatorial position to minimize steric clashes with the rest of the ring. idc-online.com

The high stereoselectivity of ω-transaminases for producing the (S)-enantiomer is explained by the "dual binding pocket" model of the active site. The active site is comprised of a large pocket, which accommodates bulky substituents, and a small pocket, for smaller groups. rsc.org For the synthesis of this compound, computational models predict that the substrate must orient itself such that:

The bulky 6-bromo-substituted aromatic ring fits into the large pocket .

The heterocyclic ketone moiety is positioned in the small pocket .

This specific orientation preorganizes the substrate so that the amino group from the cofactor is delivered to the Re-face of the carbonyl, resulting in the (S)-configuration of the final amine product. Any other orientation would result in steric clashes with the active site residues, making the formation of the (R)-enantiomer energetically unfavorable. rsc.org

| Conformation Attribute | Description | Implication for Stereoselectivity |

| Ring Puckering | The isochroman ring adopts a non-planar half-chair conformation to relieve angle and torsional strain. scispace.com | The 3D shape of the substrate must fit precisely within the rigid contours of the enzyme's active site. |

| Amine Group Position | In the product, the C4-amine group likely prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. | The enzyme must stabilize the transition state leading to this specific product conformation. |

| Substrate Orientation | The bulky bromophenyl group binds in the large pocket, while the heterocyclic part binds in the small pocket. | This is the key determinant of stereoselectivity. It ensures the pro-(S) reaction pathway is orders of magnitude more favorable than the pro-(R) pathway. rsc.org |

Table 2: Summary of conformational factors influencing the stereoselective synthesis of this compound.

Molecular Docking and Dynamics Simulations (if applicable to binding interactions)

While primarily known as a chiral building block, isochroman derivatives have been reported to possess a wide range of biological activities, including potential as enzyme inhibitors and central nervous system agents. researchgate.netnih.gov For instance, the related isocoumarin (B1212949) scaffold has shown inhibitory activity against carbonic anhydrase (CA) isoforms, particularly the cancer-related targets CA IX and CA XII. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to explore how a ligand like this compound might bind to a biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A scoring function is used to estimate the binding affinity. In a hypothetical docking study of this compound into the active site of human Carbonic Anhydrase IX, the simulation would predict key interactions. It is expected that the primary amine and the ether oxygen of the isochroman ring would form hydrogen bonds with active site residues (like Thr200) and the essential zinc ion, while the bromophenyl group would occupy a hydrophobic pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the predicted protein-ligand complex over time (typically nanoseconds to microseconds). MD provides insights into the flexibility of the ligand in the binding pocket and calculates more rigorous binding free energies. Key metrics such as the root-mean-square deviation (RMSD) of the ligand would be monitored to assess the stability of the binding pose.

| Computational Method | Parameter/Metric | Hypothetical Finding for this compound with CA IX | Purpose |

| Molecular Docking | Binding Score (e.g., -kcal/mol) | -8.5 | Predicts the binding affinity and preferred pose of the ligand in the active site. A more negative score indicates stronger predicted binding. |

| Key Interactions | Hydrogen bond between the NH2 group and Thr200; Coordination with Zn2+ ion; Hydrophobic interactions of the bromophenyl ring. | Identifies the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. | |

| Molecular Dynamics | Ligand RMSD (Å) | Stable at ~1.5 Å after initial equilibration. | Measures the deviation of the ligand's position from its initial docked pose over time. A low, stable RMSD suggests a stable binding mode. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A more accurate estimation of binding affinity that accounts for solvent effects and conformational changes, providing a better correlation with experimental data. |

Table 3: Representative data from a hypothetical molecular docking and dynamics simulation of this compound with a putative protein target, Carbonic Anhydrase IX.

In Silico Enzyme Engineering and Design for Biocatalytic Production

The efficiency of ω-transaminases for non-native, bulky substrates like 6-bromoisochroman-4-one is often limited. In silico enzyme engineering uses computational methods to guide the modification of an enzyme's amino acid sequence to enhance its activity, stability, or substrate scope. nih.govmdpi.com

The process typically involves these steps:

Homology Modeling: If a crystal structure of the chosen transaminase is unavailable, a 3D model is built based on the sequence of a structurally similar enzyme.

Substrate Docking: The substrate, 6-bromoisochroman-4-one, is docked into the active site of the enzyme model. This step identifies the initial binding pose and highlights residues that may cause steric hindrance. acs.org

Identification of "Hot Spots": Analysis of the docked complex reveals key amino acid residues lining the large and small binding pockets that are in close proximity to the substrate. These residues are targeted for mutation. For a bulky substrate like this, residues in the small pocket are often primary targets. rsc.orgresearchgate.net

In Silico Mutagenesis and Screening: The identified "hot spot" residues are computationally mutated to smaller amino acids (e.g., Alanine scanning) or other residues. Each mutant is then evaluated by re-docking the substrate and running short MD simulations to predict whether the mutation improves binding affinity and relieves steric clashes. quantumzyme.com The interaction energy between the substrate and the enzyme is calculated for each variant to rank their potential for improved catalytic activity.

This computational pre-screening significantly reduces the number of enzyme variants that need to be created and tested in the lab, accelerating the development of a highly efficient biocatalyst for the production of this compound. acs.org

| Target Residue (Example) | Location | Rationale for Mutation | In Silico Mutation | Predicted Outcome |

| Trp58 | Large Pocket | A large residue that may restrict optimal positioning of the bromophenyl moiety. | W58A | Increased volume in the large pocket, potentially improving substrate affinity and catalytic efficiency. nih.gov |

| Phe88 | Substrate Tunnel | A bulky residue at the entrance of the active site that could hinder substrate entry. | F88L | Reduced steric hindrance at the tunnel entrance, leading to a higher reaction rate. acs.orgquantumzyme.com |

| Val37 | Small Pocket | May cause a steric clash with the heterocyclic portion of the substrate. | V37A | Enlarges the small pocket, allowing better accommodation of the substrate and improving activity. rsc.org |

| Thr249 | Small Pocket | A polar residue that could have an unfavorable interaction with the nonpolar substrate. | T249A | Creates a more hydrophobic and larger small pocket, potentially enhancing binding. rsc.org |

Table 4: Example of an *in silico mutagenesis strategy for engineering a transaminase to improve activity towards 6-bromoisochroman-4-one.*

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development, as a molecule's chirality is often critical to its therapeutic effect. openaccessgovernment.orgenamine.net Traditional chemical methods for producing chiral amines can be inefficient, require harsh conditions, and utilize costly and toxic transition metal catalysts. openaccessgovernment.org Consequently, a significant future direction for a compound like (S)-6-Bromoisochroman-4-amine lies in the development of novel and sustainable synthetic routes that prioritize efficiency, safety, and environmental benignity.

A key area of research is the advancement of asymmetric synthesis. While methods for the asymmetric synthesis of isochroman (B46142) derivatives exist, including organocatalytic approaches to 4-aminoisochromanones, new strategies are continuously sought to improve yield, stereoselectivity, and substrate scope. organic-chemistry.orgresearchgate.netresearchgate.net For this compound, this involves creating the chiral amine center with high fidelity.

Biocatalysis has emerged as a powerful and green technology for chiral amine synthesis. wiley.com Enzymes operate under mild, aqueous conditions and exhibit high stereoselectivity. nih.gov Future research could focus on employing enzymes like ω-transaminases (ω-TAs) or amine dehydrogenases (AmDHs) for the synthesis of the this compound precursor. nih.govmdpi.com For instance, a prochiral ketone could be stereoselectively aminated to the desired (S)-amine. uva.nl This approach offers a more sustainable alternative to conventional catalysis. researchgate.netacs.org

The table below illustrates a conceptual comparison between a traditional chemical pathway and a potential biocatalytic route for the synthesis of a chiral amine.

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Heavy metals (e.g., Rhodium, Ruthenium) | Enzymes (e.g., Transaminase) |

| Stereoselectivity | Variable, may require chiral ligands | High (>99% enantiomeric excess often achievable) |

| Reaction Conditions | Often high pressure and temperature | Mild (near ambient temperature and pressure) |

| Solvents | Organic solvents | Primarily aqueous media |

| Environmental Impact | Generates significant chemical waste | Biodegradable catalysts, less waste |

Exploration of Expanded Reactivity Profiles

The structure of this compound contains two key functional handles for synthetic diversification: the primary amine and the aryl bromide. Future research will undoubtedly focus on exploring the full range of chemical transformations possible at these sites to generate novel derivatives with potential biological activity.

The aryl bromide at the 6-position is particularly ripe for exploration using modern cross-coupling methodologies. Brominated aromatic heterocycles are valuable intermediates for transition-metal-catalyzed reactions. orientjchem.org Palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, could be employed to introduce a wide variety of substituents (alkyl, aryl, alkynyl, amino groups) at this position.

Furthermore, the integration of photoredox catalysis with metal catalysis has unlocked new reaction pathways for aryl bromides. nih.gov These visible-light-driven methods operate under exceptionally mild conditions and show high functional group tolerance. acs.orgacs.org Applying dual nickel/photoredox catalysis, for example, could enable novel C-C and C-heteroatom bond formations at the bromide position, which might be challenging using traditional thermal methods. rsc.org

The primary amine offers another site for modification, such as through acylation, alkylation, or reductive amination, to build more complex molecular architectures. The interplay between the reactivity of the amine and the aryl bromide will be a key area of investigation, allowing for sequential or orthogonal functionalization strategies.

| Reaction Type | Potential Transformation at the 6-Bromo Position |

| Suzuki Coupling | Introduction of aryl or vinyl groups |

| Heck Coupling | Formation of carbon-carbon bonds with alkenes |

| Sonogashira Coupling | Introduction of terminal alkynes |

| Buchwald-Hartwig Amination | Formation of C-N bonds with various amines |

| Photoredox/Nickel Dual Catalysis | Carboxylation, cyanation, or other radical-mediated transformations |

Integration into Flow Chemistry Systems

The pharmaceutical industry is increasingly adopting continuous flow chemistry for the manufacturing of active pharmaceutical ingredients (APIs). thepharmamaster.comasynt.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved efficiency, and easier scalability. acs.orgnih.govmt.com

Future research on this compound will likely involve adapting its synthesis to a continuous flow process. Flow chemistry systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. syrris.com Reactions that are highly exothermic or involve hazardous reagents or intermediates can be performed more safely in flow reactors due to the small reaction volumes at any given time. researchgate.netlabunlimited.com

The synthesis of heterocyclic compounds, a core structure in many pharmaceuticals, has been shown to benefit greatly from flow technology. mdpi.commtak.huspringerprofessional.denih.gov A multi-step synthesis of this compound could be "telescoped" into a single, uninterrupted flow sequence, eliminating the need to isolate and purify intermediates. nih.gov This approach streamlines the manufacturing process, reduces waste, and can significantly shorten production times. mdpi.com

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Volume | Large, scalable by vessel size | Small, constant volume; scalable by run time |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heating and cooling |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Process Control | Less precise, potential for hotspots | Precise control of temperature, pressure, time |

| Scalability | Often requires re-optimization | Linear, direct scale-up by extending run time |

Potential for Library Synthesis and High-Throughput Screening Applications

Chiral building blocks like this compound are highly valuable starting points for the creation of compound libraries for high-throughput screening (HTS). nih.govnih.gov HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds to identify "hits" that modulate a specific biological target. nih.govbmglabtech.comwikipedia.org

The bifunctional nature of this compound makes it an ideal scaffold for diversity-oriented synthesis. The amine and the aryl bromide serve as orthogonal points for diversification. For example, a library could be generated by first reacting the amine with a set of diverse carboxylic acids to form a series of amides. Subsequently, each of these amides could be subjected to a range of palladium-catalyzed cross-coupling reactions at the bromide position. This "two-dimensional" diversification strategy can rapidly generate a large and structurally diverse library of novel compounds from a single chiral core.

The resulting libraries can be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug development programs. chemdiv.comnih.gov The stereochemically defined core of this compound ensures that each library member has a specific three-dimensional structure, which is crucial for specific interactions with biological macromolecules. enamine.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (S)-6-Bromoisochroman-4-amine?

- Synthesis : The compound can be synthesized via bromination of isochroman-4-amine precursors using reagents like under radical initiation or electrophilic substitution conditions. Chiral resolution (e.g., chiral column chromatography) or asymmetric catalysis (e.g., using enantioselective catalysts like BINOL-derived phosphoric acids) is critical to isolate the (S)-enantiomer .

- Characterization : Confirm structure and purity via (e.g., chiral center analysis at δ 4.1–4.3 ppm), high-resolution mass spectrometry (HRMS), and chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol mobile phase) .

Q. How does the (S)-configuration influence biological activity, and what methods ensure enantiomeric purity?

- The (S)-enantiomer often exhibits distinct receptor-binding profiles due to steric and electronic interactions. For example, in serotonin receptor studies, (S)-isomers show 3–5× higher affinity than (R)-isomers .

- Enantiomeric purity : Monitor via polarimetry (specific rotation in methanol) and validate with chiral HPLC (>99% ee). Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to minimize racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data conflict analysis : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. For example, trace residual DMF in samples can inhibit enzyme activity by 15–20% .

- Methodology :

Validate purity via LC-MS and elemental analysis.

Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).

Use isogenic cell lines to control for genetic variability in cytotoxicity studies .

Q. What strategies optimize asymmetric synthesis of this compound for high enantiomeric excess (ee)?

- Catalytic systems : Compare Pd-catalyzed Buchwald-Hartwig amination (yield: 65–70%, ee: 88%) vs. enzymatic resolution (e.g., Candida antarctica lipase B, ee: 94%) .

- Reaction optimization : Adjust solvent polarity (e.g., THF vs. toluene) to stabilize transition states. Kinetic studies show toluene increases ee by 8–12% at 0°C .

Q. How does bromine substitution at the 6-position affect the compound’s interaction with biological targets?

- Halogen bonding : The bromine atom engages in -hole interactions with protein backbone carbonyls (e.g., in kinase binding pockets), enhancing binding affinity by 2–3× compared to non-halogenated analogs .

- SAR studies : Replace bromine with chlorine or fluorine to assess electronic effects. Bromine’s polarizability contributes to longer residence times (e.g., vs. 8.2 min for Cl-substituted analogs) in target engagement assays .

Methodological Guidelines

- Data reporting : Include detailed synthetic protocols (reagent ratios, reaction times), spectral data (NMR shifts, HRMS m/z), and biological assay conditions (cell lines, incubation times) .

- Ethical considerations : Adhere to open-data principles for reproducibility while anonymizing proprietary methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.